molecular formula C10H13NO2 B15488841 N-Hydroxy-2,4,6-trimethylbenzamide CAS No. 6095-73-4

N-Hydroxy-2,4,6-trimethylbenzamide

Cat. No.: B15488841
CAS No.: 6095-73-4
M. Wt: 179.22 g/mol
InChI Key: FFWSXGRDOUVJEW-UHFFFAOYSA-N
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Description

N-Hydroxy-2,4,6-trimethylbenzamide (CAS 6095-73-4) is a chemical compound with the molecular formula C 10 H 13 NO 2 and a molecular weight of 179.22 g/mol . Also known as 2,4,6-trimethylbenzohydroxamic acid, this benzamide derivative is characterized by a polar surface area of 52.82 Ų and a LogP value of 2.31 . This compound is part of the hydroxamic acid derivative family, which are of significant interest in medicinal chemistry for their metal-chelating properties . Scientific literature highlights that structurally related benzamide-hydroxypyridinone hybrids are designed as multifunctional candidates for neurodegenerative research, demonstrating potent iron chelation and selective Monoamine Oxidase B (MAO-B) inhibition . These properties make such compounds valuable tools for researchers investigating pathways related to metal homeostasis and oxidative stress in biological systems. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

6095-73-4

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-hydroxy-2,4,6-trimethylbenzamide

InChI

InChI=1S/C10H13NO2/c1-6-4-7(2)9(8(3)5-6)10(12)11-13/h4-5,13H,1-3H3,(H,11,12)

InChI Key

FFWSXGRDOUVJEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NO)C

Origin of Product

United States

Comparison with Similar Compounds

N-Hydroxy-2,4,6-trimethylbenzenesulfonamide

  • Structure : Differs by replacing the benzamide’s carbonyl (CONHOH) with a sulfonamide group (SO₂NHOH) .
  • Properties : The sulfonamide’s molecular weight (215.27 g/mol) and solubility (stable at RT) contrast with benzamides, which typically exhibit lower solubility due to reduced polarity .

N-Allyl-2,4,6-trimethylbenzamide (7c)

  • Structure : Substitutes the N-hydroxy group with an allyl chain.
  • Synthesis : Synthesized via oxidative amidation (52% yield), with NMR data (δ 2.27–6.83 ppm) confirming regiochemistry .
  • Reactivity : The allyl group enables participation in cycloaddition or polymerization, unlike the redox-active N-hydroxy group .

N-Cyclopropyl-2,4,6-trimethylbenzamide (3i)

  • Structure : Features a cyclopropyl substituent instead of N-hydroxy.
  • Physical Data : Melting point 133–135°C, distinct NMR shifts (δ 6.81 ppm for aromatic protons), and IR absorption at 1633 cm⁻¹ (amide C=O stretch) .
  • Applications : Used in cyclopropane functionalization studies, highlighting how N-substituents dictate reactivity in ring-opening reactions .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Contains a hydroxyalkyl group on the amide nitrogen.

Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (¹H NMR) Applications/Reactivity
N-Hydroxy-2,4,6-trimethylbenzamide* C₁₁H₁₅NO₂ 193.24 Not reported Expected δ ~6.8–7.0 (aromatic H) Potential metal coordination
N-Allyl-2,4,6-trimethylbenzamide C₁₃H₁₇NO 203.28 Not reported δ 5.16–5.28 (allyl CH₂), 6.83 (ArH) Cycloaddition reactions
N-Cyclopropyl-2,4,6-TMB C₁₃H₁₇NO 203.28 133–135 δ 2.25 (CH₃), 6.81 (ArH) Cyclopropane functionalization
N-Hydroxy-2,4,6-TMBSulfonamide C₉H₁₃NO₃S 215.27 Not reported Not provided Research tool (enzymatic studies)

*Inferred data based on structural analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Hydroxy-2,4,6-trimethylbenzamide, and what reaction conditions optimize yield?

  • Methodology : Acyl chloride intermediates are commonly used. For example, 2,4,6-trimethylbenzoyl chloride can react with hydroxylamine derivatives under reflux with pyridine (4 h, 92% yield) . Alternative approaches involve coupling hydroxy-substituted benzamides with trimethylbenzoyl groups using nucleophilic substitution or condensation reactions. Purification via column chromatography (silica, dichloromethane) or preparative HPLC is critical for isolating high-purity products .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm aromatic proton environments (e.g., δ ~6.8 ppm for trimethyl-substituted aryl protons) and hydroxyamide proton signals .
  • HRMS (ESI) : Validate molecular weight (e.g., calculated vs. observed m/z values within 0.4 ppm error) .
  • HPLC : Assess purity (>95% area under the curve at 254 nm) .

Q. What biological assays are suitable for initial screening of this compound’s activity?

  • Methodology : Prioritize enzyme inhibition or cellular assays based on structural analogs. For example, benzamide derivatives are often tested as protease inhibitors (e.g., MMP-3) or anti-parasitic agents (e.g., Trypanosoma brucei growth inhibition) . Use dose-response curves (IC₅₀ determination) and validate results with positive controls.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?

  • Methodology : Systematically modify substituents:

  • Aromatic ring : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to improve binding affinity .
  • Hydroxyl group : Replace with methoxy or acyloxy groups to modulate solubility and metabolic stability .
  • Backbone : Incorporate heterocycles (e.g., thiadiazole) to enhance target selectivity .
    • Validation : Compare activity in parallel assays and use computational docking to predict interactions with target proteins .

Q. What strategies resolve contradictory data in reaction yields or biological activity between batches?

  • Methodology :

  • Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation and optimize reaction times .
  • Crystallography : Identify polymorphic forms affecting solubility or stability .
  • Batch comparison : Analyze impurities via LC-MS and correlate with bioactivity shifts .

Q. How can researchers mitigate safety risks during large-scale synthesis?

  • Methodology :

  • Hazard analysis : Prioritize fume hood use and PPE (gloves, goggles) due to dust inhalation risks (H302 hazard code) .
  • Scale-up protocols : Substitute pyridine with safer bases (e.g., DMAP) and optimize solvent recovery to reduce waste .
  • Storage : Store under inert gas (N₂) at –20°C to prevent degradation .

Notes

  • Data conflicts : Cross-referenced NMR and HRMS data from peer-reviewed syntheses to ensure consistency.
  • Safety emphasis : Highlighted OSHA-compliant handling practices from safety datasheets .

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